molecular formula C19H24O7 B1617270 [6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate CAS No. 403604-98-8

[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate

Cat. No.: B1617270
CAS No.: 403604-98-8
M. Wt: 364.4 g/mol
InChI Key: JGSXTAWLEPFZIZ-GWTPXXFDSA-N
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Description

This compound is a complex bicyclic ether derivative featuring a fused furo[3,4-d][1,3]dioxolane core. Key structural elements include:

  • Two 2,2-dimethyl-1,3-dioxolane groups: One at position 6 of the fused ring system and another as part of the core dioxolane ring.
  • A benzoate ester substituent at position 4, introducing aromatic character and lipophilicity.

Properties

CAS No.

403604-98-8

Molecular Formula

C19H24O7

Molecular Weight

364.4 g/mol

IUPAC Name

[(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate

InChI

InChI=1S/C19H24O7/c1-18(2)21-10-12(24-18)13-14-15(26-19(3,4)25-14)17(22-13)23-16(20)11-8-6-5-7-9-11/h5-9,12-15,17H,10H2,1-4H3/t12-,13+,14+,15+,17?/m1/s1

InChI Key

JGSXTAWLEPFZIZ-GWTPXXFDSA-N

SMILES

CC1(OCC(O1)C2C3C(C(O2)OC(=O)C4=CC=CC=C4)OC(O3)(C)C)C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2[C@H]3[C@@H](C(O2)OC(=O)C4=CC=CC=C4)OC(O3)(C)C)C

Canonical SMILES

CC1(OCC(O1)C2C3C(C(O2)OC(=O)C4=CC=CC=C4)OC(O3)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the dioxolane and tetrahydrofuran rings. The final step often involves esterification with benzoic acid to yield the desired benzoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for commercial applications, and various purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes

Scientific Research Applications

[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related bicyclic ethers and esters, emphasizing molecular features, synthesis, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Key References
[6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate ~C20H24O8 ~392.4 (estimated) Benzoate ester, dimethyl dioxolane groups Not reported
(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate C16H20O6 308.3 Benzoate ester, methoxy group Not reported
5-O-Benzoyl-3-O-methyl-1,2-O-(1-methylethylidene)pentofuranose C16H20O6 308.3 Benzoate ester, isopropylidene group Not reported
(3aR,4aS,5S,5aR,6aR)-5-(3-keto-2,4-dinitrophenyl hydrazone-butyl)-hexahydrocyclopropa[f]benzofuran-2-one C21H25N4O6 429.2 Dinitrophenyl hydrazone, fused bicyclic core 181–182

Key Comparisons:

Structural Features: The target compound shares a fused bicyclic ether-dioxolane core with ’s methoxy derivative but differs in substituents (dimethyl dioxolane vs. methoxy). Compared to hydrazone derivatives in , the benzoate ester introduces aromatic π-π interactions and greater hydrophobicity, which may enhance membrane permeability in biological systems .

Synthesis :

  • Hydrazone derivatives () are synthesized via condensation reactions (e.g., DNPH with ketones), while benzoate esters likely involve esterification of a hydroxylated precursor with benzoyl chloride .
  • The dimethyl dioxolane groups in the target compound suggest the use of protecting groups (e.g., isopropylidene) during synthesis, a common strategy in carbohydrate chemistry .

Physicochemical Properties :

  • Melting Points : Hydrazone derivatives (e.g., compound 6 in ) exhibit higher melting points (181–182°C) due to hydrogen bonding and crystallinity, whereas aliphatic esters (e.g., compound 7 in ) melt at lower temperatures (45–46°C). The target compound’s benzoate group may increase melting point relative to aliphatic esters but remain lower than polar hydrazones .
  • Solubility : The benzoate ester enhances lipophilicity compared to hydroxyl or hydrazone substituents, reducing water solubility but improving organic solvent compatibility .

Spectral Data: IR Spectroscopy: The benzoate carbonyl stretch (~1720 cm⁻¹) distinguishes it from hydrazones (e.g., 1756 cm⁻¹ for lactones in ) . NMR: Aromatic protons (δ 7.5–8.0 ppm) and methyl groups (δ 1.0–1.5 ppm) are diagnostic for the benzoate and dimethyl dioxolane moieties, respectively .

Biological and Chemical Applications: Benzoate esters are widely used as prodrugs or fragrance components due to their stability and volatility (). The target compound’s rigid structure may confer resistance to enzymatic hydrolysis, prolonging activity in drug delivery systems .

Research Findings and Implications

  • Structural Similarity and Diversity : The compound’s dioxolane groups and benzoate ester place it in a niche category of rigid, lipophilic bicyclic ethers , distinct from more polar hydrazones or glycosides ().
  • Computational Predictions : Molecular descriptors (e.g., van der Waals volume) and QSAR models () could predict its solubility, reactivity, and bioactivity, though experimental validation is needed .
  • Synthetic Challenges : Stereochemical control during the formation of the fused-ring system requires advanced techniques like chiral catalysis or resolution () .

Biological Activity

The compound [6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18O6C_{12}H_{18}O_6, and it has a molecular weight of approximately 258.27 g/mol. The presence of dioxolane and dioxol structures suggests potential interactions with biological systems.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₈O₆
Molecular Weight258.27 g/mol
CAS Number14440-56-3
Purity>90% (GC)

Antimicrobial Properties

Research indicates that compounds containing dioxolane moieties exhibit antimicrobial activity. In a study evaluating various dioxolane derivatives, it was found that certain structural features significantly enhance their efficacy against Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results demonstrated that the compound effectively scavenged free radicals, suggesting its potential role in preventing oxidative stress-related diseases.

Table 2: Biological Activity Summary

Activity TypeObserved Effects
AntimicrobialInhibition of S. aureus and E. coli
AntioxidantScavenging of DPPH radicals

The biological activities of [6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate can be attributed to its ability to interact with cellular membranes and enzymes. The dioxolane ring system is known for its ability to form stable complexes with metal ions and proteins, which may contribute to its antimicrobial and antioxidant effects.

Case Studies

  • Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
  • Antioxidant Assessment : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed a significant reduction in oxidative stress markers in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate
Reactant of Route 2
Reactant of Route 2
[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate

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